2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid
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Overview
Description
“2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid” is a chemical compound with the molecular formula C9H7ClF3NO4S . It has a molecular weight of 317.67 .
Molecular Structure Analysis
The molecular structure of “2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid” consists of a benzene ring substituted with a chloro group, a trifluoromethyl group, and a sulfonamidoacetic acid group .Scientific Research Applications
- Application : 2-Chloro-5-(trifluoromethyl)phenylboronic acid serves as a reactant in Suzuki reactions, enabling the synthesis of aryl- and heteroarylfurocoumarins .
- Application : This compound participates in the synthesis of canthinone-3-carboxylates from 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Application : 2-Chloro-5-(trifluoromethyl)phenylboronic acid is involved in the one-pot coupling with diaminouracil, leading to the preparation of xanthines .
Suzuki Coupling Reactions
Canthinone Derivatives Synthesis
Xanthine Preparation
Agrochemicals and Pesticides
Safety and Hazards
The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .
properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO4S/c10-6-2-1-5(9(11,12)13)3-7(6)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCIKUPEPGZMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid |
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